6-(3,4-Dimethylphenoxy)pyridin-3-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-(3,4-dimethylphenoxy)pyridin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-9-3-5-12(7-10(9)2)16-13-6-4-11(14)8-15-13/h3-8H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTMLYKHXAYVJFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2=NC=C(C=C2)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
953753-34-9 | |
| Record name | 6-(3,4-dimethylphenoxy)pyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 6-(3,4-Dimethylphenoxy)pyridin-3-amine
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 6-(3,4-Dimethylphenoxy)pyridin-3-amine. While experimental data for this specific molecule is not extensively available in public literature, this document synthesizes information from structurally related compounds, computational prediction principles, and established analytical methodologies to offer a robust profile for researchers, scientists, and drug development professionals. This guide is designed to be a practical resource, detailing not only the predicted properties but also the experimental protocols required for their empirical determination. The causality behind experimental choices is explained to ensure a deep understanding of the scientific principles at play.
Chemical Identity and Molecular Structure
6-(3,4-Dimethylphenoxy)pyridin-3-amine is a heterocyclic aromatic compound featuring a pyridine ring substituted with an amino group at the 3-position and a 3,4-dimethylphenoxy group at the 6-position. The presence of the basic aminopyridine core, coupled with the lipophilic dimethylphenoxy moiety, suggests its potential utility as a scaffold in medicinal chemistry and materials science.
Molecular Structure:
Table 1: Chemical Identifiers and Basic Properties
| Property | Value | Source |
| IUPAC Name | 6-(3,4-Dimethylphenoxy)pyridin-3-amine | - |
| Molecular Formula | C₁₃H₁₄N₂O | Calculated |
| Molecular Weight | 214.26 g/mol | Calculated |
| Canonical SMILES | CC1=CC(=C(C=C1)OC2=NC=CC(=C2)N)C | - |
| CAS Number | Not readily available | - |
Predicted Physicochemical Properties
The following properties are estimated based on the compound's structure, data from analogous compounds, and established physicochemical principles. These values should be considered as a starting point for experimental design and characterization.
Table 2: Estimated Physicochemical Properties
| Property | Estimated Value | Rationale and Key Considerations |
| Melting Point | 110 - 125 °C | Based on the melting points of structurally similar compounds like 6-phenoxypyridin-3-amine and other substituted aminopyridines. The presence of two methyl groups may influence crystal packing and thus the melting point. |
| Aqueous Solubility | Low to moderate | The pyridine and amino groups can engage in hydrogen bonding with water, but the sizable and nonpolar 3,4-dimethylphenoxy group will significantly limit aqueous solubility. |
| pKa (of the conjugate acid) | 5.5 - 6.5 | The pKa of 3-aminopyridine is approximately 6.0. The phenoxy group is electron-withdrawing by induction but can be a weak pi-donor. The dimethyl substituents are weakly electron-donating. The overall effect on the basicity of the pyridine nitrogen is expected to be modest.[1][2] |
| logP (Octanol-Water Partition Coefficient) | 2.5 - 3.5 | The logP of a parent structure like 3-aminopyridine is low. The addition of the phenoxy group significantly increases lipophilicity, and the two methyl groups further enhance it.[3][4] |
Experimental Protocols for Physicochemical Characterization
To provide a framework for empirical validation, this section details the standard operating procedures for determining the key physicochemical properties of 6-(3,4-Dimethylphenoxy)pyridin-3-amine.
Melting Point Determination
The melting point is a fundamental indicator of a compound's purity. A sharp melting range typically signifies high purity.
Methodology: Capillary Melting Point Determination [5]
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.
-
Capillary Loading: Press the open end of a capillary tube into the powdered sample. Tap the sealed end on a hard surface to pack the sample to a height of 2-3 mm.
-
Apparatus Setup: Place the loaded capillary into a melting point apparatus.
-
Heating: Heat the sample rapidly to about 20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.
-
Observation: Record the temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
Caption: Workflow for Melting Point Determination.
Solubility Determination
Understanding a compound's solubility in various solvents is critical for its application in synthesis, purification, and formulation.
Methodology: Shake-Flask Method [6][7]
-
Preparation of Saturated Solution: Add an excess of the compound to a known volume of the desired solvent in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the undissolved solid to settle. A portion of the supernatant is carefully removed and filtered through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy, against a calibration curve of known concentrations.
Caption: Workflow for Solubility Determination by the Shake-Flask Method.
pKa Determination
The pKa value is a measure of the acidity of the conjugate acid of the amine and is crucial for understanding its ionization state at different pH values.
Methodology: Potentiometric Titration [8][9]
-
Sample Preparation: Dissolve a precisely weighed amount of the compound in a known volume of deionized water or a suitable co-solvent.
-
Titration Setup: Immerse a calibrated pH electrode and a titrant delivery tube into the stirred sample solution.
-
Titration: Gradually add a standardized solution of a strong acid (e.g., HCl) to the sample solution.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the system to equilibrate.
-
Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point.
Caption: Workflow for pKa Determination by Potentiometric Titration.
logP Determination
The octanol-water partition coefficient (logP) is a key indicator of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.
Methodology: HPLC-based logP Determination [3][10]
-
Calibration: Select a set of reference compounds with known logP values that span the expected logP of the analyte.
-
Chromatography: Perform reverse-phase HPLC analysis of the reference compounds and the analyte under isocratic conditions.
-
Retention Time Measurement: Determine the retention time (t_R) for each compound.
-
Calculation of log k': Calculate the logarithm of the capacity factor (log k') for each compound using the formula: log k' = log((t_R - t_0) / t_0), where t_0 is the column dead time.
-
Calibration Curve: Plot the known logP values of the reference compounds against their corresponding log k' values to generate a calibration curve.
-
logP Determination: Determine the log k' of the analyte and use the calibration curve to interpolate its logP value.
Caption: Workflow for logP Determination by HPLC.
Expected Spectroscopic Characteristics
The following are the predicted spectroscopic features of 6-(3,4-Dimethylphenoxy)pyridin-3-amine based on its chemical structure and data from analogous compounds.
Table 3: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons on the pyridine ring (3 distinct signals).- Aromatic protons on the dimethylphenoxy ring (3 distinct signals).- A broad singlet for the -NH₂ protons.- Two singlets for the two -CH₃ groups. |
| ¹³C NMR | - Aromatic carbons of the pyridine ring (5 signals).- Aromatic carbons of the dimethylphenoxy ring (6 signals).- Two signals for the methyl carbons. |
| Mass Spectrometry (MS) | - A molecular ion peak (M⁺) at m/z = 214.- Potential fragmentation patterns include cleavage of the ether bond. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | - N-H stretching of the primary amine (two bands in the 3300-3500 cm⁻¹ region).- C-O-C stretching of the aromatic ether (around 1230-1270 cm⁻¹).- C=C and C=N stretching of the aromatic rings (in the 1400-1600 cm⁻¹ region).- C-H stretching of the aromatic and methyl groups (around 2900-3100 cm⁻¹).[11] |
Conclusion
This technical guide provides a detailed, albeit largely predictive, overview of the physicochemical properties of 6-(3,4-Dimethylphenoxy)pyridin-3-amine. The provided experimental protocols are robust and widely accepted methodologies that will enable researchers to empirically determine these crucial parameters. The synthesis of predicted data with practical experimental guidance is intended to accelerate research and development efforts involving this and structurally related molecules. It is imperative that the estimated values presented herein are validated experimentally for any critical applications.
References
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Casasnovas, R., et al. (2007). Theoretical pKa calculations of substituted pyridines. ResearchGate. Available at: [Link]
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Polli, J. E., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 645, 123325. Available at: [Link]
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University of Calgary. (n.d.). Melting point determination. Available at: [Link]
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Polli, J. E., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 645, 123325. Available at: [Link]
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Lozano, J. J., et al. (2006). Theoretical prediction of relative and absolute pKa values of aminopyridines. Journal of Chemical Theory and Computation, 2(6), 1595-1603. Available at: [Link]
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Lozano, J. J., et al. (2006). Theoretical prediction of relative and absolute pKa values of aminopyridines. ResearchGate. Available at: [Link]
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Laboratory Equipment. (2023). Measuring the Melting Point. Available at: [Link]
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Wang, J., et al. (2009). Solubility of 2-Aminopyridine in Acetone, Chloroform, and Ethyl Acetate. Journal of Chemical & Engineering Data, 54(4), 1439-1440. Available at: [Link]
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LibreTexts Chemistry. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Available at: [Link]
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Shakeel, F., et al. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data, 67(6), 1563-1572. Available at: [Link]
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Avdeef, A. (2001). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. ResearchGate. Available at: [Link]
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Agilent Technologies. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Available at: [Link]
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Clarion University. (n.d.). Determination of Melting Point. Available at: [Link]
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ASTM International. (2010). E1148 Standard Test Method for Measurements of Aqueous Solubility. Available at: [Link]
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Unknown. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. Available at: [Link]
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Wang, Z., et al. (2021). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Journal of Mass Spectrometry, 56(12), e4794. Available at: [Link]
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Al-Ghamdi, A. A., et al. (2023). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Molecules, 28(10), 4215. Available at: [Link]
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Illinois State University. (2015). Infrared Spectroscopy. Available at: [Link]
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Casasnovas, R., et al. (2011). Absolute and relative pKa calculations of mono and diprotic pyridines by quantum methods. Semantic Scholar. Available at: [Link]
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Van der Heijde, H. B., & Dahmen, E. A. M. F. (1957). Potentiometric Determination of the Base Strength of Amines in Non-protolytic Solvents. The Journal of Physical Chemistry, 61(9), 1217-1221. Available at: [Link]
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Durrant, J. D. (n.d.). logP - MolModa Documentation. Available at: [Link]
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Glomme, A., & Steffansen, B. (2007). 1236 SOLUBILITY MEASUREMENTS. ResearchGate. Available at: [Link]
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Bergström, C. A. S., et al. (2003). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]
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Chen, Y., et al. (2022). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. ACS Omega, 7(12), 10738-10745. Available at: [Link]
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Bentley, F. F., & Rappaport, G. (1963). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. DTIC. Available at: [Link]
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Verma, R. P. (2023). Revisiting the Use of Quantum Chemical Calculations in LogP octanol-water Prediction. Molecules, 28(2), 738. Available at: [Link]
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Chemaxon. (n.d.). LogP and logD calculations. Available at: [Link]
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Murthy, A. S. N., & Rao, C. N. R. (1968). Infrared studies of amine complexes. IV. The N-H-O hydrogen bond in aromatic amine complexes of ethers ketones, esters, and amides. The Journal of Physical Chemistry, 72(5), 1622-1625. Available at: [Link]
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O'Hair, R. A. J., et al. (2015). Carboxylate-assisted C–H activation of phenylpyridines with copper, palladium and ruthenium: a mass spectrometry and DFT study. Chemical Science, 6(11), 6341-6351. Available at: [Link]
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6-(3,4-Dimethylphenoxy)pyridin-3-amine CAS number and molecular data
Topic: 6-(3,4-Dimethylphenoxy)pyridin-3-amine CAS Number: 953753-34-9 Content Type: Technical Guide / Whitepaper
Optimizing the "Ether-Linked" Aminopyridine Scaffold for Medicinal Chemistry
Executive Summary
In the landscape of kinase inhibitor design, 6-(3,4-Dimethylphenoxy)pyridin-3-amine (CAS 953753-34-9) represents a critical "privileged structure." It serves as a bifunctional pharmacophore: the aminopyridine moiety acts as a hydrogen bond donor/acceptor capable of interacting with the hinge region of ATP-binding pockets, while the dimethylphenoxy tail provides hydrophobic bulk to occupy the selectivity pocket (e.g., the allosteric hydrophobic back pocket in Type II kinase inhibitors).
This guide moves beyond basic catalog data to provide a robust, scalable workflow for synthesis, characterization, and application of this scaffold in drug discovery campaigns.
Chemical Identity & Physical Properties
The following data establishes the baseline identity for QC/QA protocols.
| Property | Specification |
| CAS Number | 953753-34-9 |
| IUPAC Name | 6-(3,4-dimethylphenoxy)pyridin-3-amine |
| Synonyms | 5-Amino-2-(3,4-dimethylphenoxy)pyridine; 3-Amino-6-(3,4-dimethylphenoxy)pyridine |
| Molecular Formula | C₁₃H₁₄N₂O |
| Molecular Weight | 214.27 g/mol |
| SMILES | Cc1ccc(Oc2ncc(N)cc2)cc1C |
| LogP (Predicted) | 2.8 – 3.2 (Lipophilic, suitable for CNS penetration) |
| pKa (Predicted) | ~6.0 (Pyridine nitrogen), ~25 (Amine) |
| Appearance | Off-white to pale beige solid |
| Solubility | Soluble in DMSO, MeOH, DCM; sparingly soluble in water.[1][2][3][4] |
Synthetic Methodologies
Method A: The Nitro-Displacement Route (High Purity/Scale-Up)
This 2-step protocol avoids the catalyst poisoning often seen when coupling free amines.
Step 1: Nucleophilic Aromatic Substitution (SNAr)
-
Precursors: 2-Chloro-5-nitropyridine (1.0 eq), 3,4-Dimethylphenol (1.1 eq).
-
Reagents: Potassium Carbonate (K₂CO₃, 2.0 eq), DMF or DMSO (0.5 M).
-
Protocol:
-
Charge a reaction vessel with 3,4-dimethylphenol and K₂CO₃ in dry DMF. Stir at RT for 15 min to generate the phenoxide.
-
Add 2-Chloro-5-nitropyridine portion-wise (exothermic).
-
Heat to 80–90°C for 4–6 hours. Monitor by TLC (Hex:EtOAc 4:1) or LC-MS.[5]
-
Workup: Pour into ice water. The nitro-intermediate usually precipitates as a yellow solid. Filter, wash with water, and dry.[1][5]
-
Step 2: Reduction of the Nitro Group
-
Precursors: Nitro-intermediate from Step 1.
-
Reagents: Iron powder (Fe, 5.0 eq), Ammonium Chloride (NH₄Cl, 5.0 eq), EtOH/Water (4:1).
-
Protocol:
-
Suspend the nitro compound in EtOH/Water. Add NH₄Cl and Fe powder.
-
Reflux vigorously (80°C ) for 2–4 hours.
-
Critical Step: Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot EtOH.
-
Concentrate the filtrate.[6] Partition between EtOAc and saturated NaHCO₃.
-
Dry organic layer (Na₂SO₄) and concentrate to yield the target amine.
-
Method B: Palladium-Catalyzed Etherification (Direct Route)
Use this if 6-chloropyridin-3-amine is your only available starting material.
-
Reagents: Pd(OAc)₂ (5 mol%), Buchwald Ligand (e.g., BrettPhos or tBuXPhos), Cs₂CO₃, Toluene/t-BuOH.
-
Note: Requires inert atmosphere (Ar/N₂) and dry solvents.[4] Higher cost, harder purification.
Visualization: Synthesis & Logic Flow
Figure 1: The preferred "Nitro-Reduction" pathway ensures high regio-fidelity and avoids expensive transition metal catalysts.
Structural Analysis & Characterization
Self-validating the synthesis requires checking for specific NMR signatures.
1H NMR Expectations (DMSO-d₆, 400 MHz)
-
Pyridine Ring (3H):
-
δ ~7.6–7.8 (d, 1H, H-2): The proton between the ring nitrogen and the amine. Most deshielded.
-
δ ~7.0–7.2 (dd, 1H, H-4): Ortho to the amine.
-
δ ~6.7–6.9 (d, 1H, H-5): Ortho to the ether linkage.
-
-
Phenoxy Ring (3H):
-
δ ~6.6–6.9 (m, 3H): Aromatic protons of the dimethylphenyl group.
-
-
Amine (2H):
-
δ ~5.0 (br s, 2H): Broad singlet, exchangeable with D₂O.
-
-
Methyl Groups (6H):
-
δ ~2.1–2.2 (s, 6H): Two distinct or overlapping singlets corresponding to the 3,4-dimethyl pattern.
-
Mass Spectrometry (ESI)[4]
-
[M+H]⁺: 215.13 m/z.
-
Fragmentation: Loss of the phenoxy group (neutral loss of 122 Da) may be observed in MS/MS.
Applications in Drug Discovery
Why is this specific CAS important? It acts as a "Hinge-Binder + Hydrophobic Tail" motif.
Kinase Inhibition (Type II)
This molecule is a classic fragment for Type II kinase inhibitors (e.g., targeting c-Met, VEGFR, or Tie-2).
-
Mechanism: The 3-amino group often forms a hydrogen bond with the hinge region backbone (e.g., Glu/Met residues). The ether oxygen acts as a flexible linker, allowing the 3,4-dimethylphenyl group to swing into the hydrophobic "back pocket" created when the DFG motif moves to the "out" conformation.
-
SAR Insight: The 3,4-dimethyl substitution pattern is optimized to fill hydrophobic lipophilic pockets better than a simple phenyl or 4-methylphenyl group, increasing potency via van der Waals interactions.
PROTAC Linker Attachment
The primary amine at position 3 is an ideal "handle" for amide coupling to E3 ligase ligands (like Thalidomide derivatives) or POI (Protein of Interest) ligands, enabling the creation of Proteolysis Targeting Chimeras (PROTACs).
Safety & Handling
-
GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.
-
Handling: Aminopyridines can be absorbed through the skin. Wear nitrile gloves and work in a fume hood.
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Amines can oxidize over time, turning dark brown.
References
-
Sigma-Aldrich. Product Datasheet: 6-(3,4-Dimethylphenoxy)pyridin-3-amine (CAS 953753-34-9).Link
-
PubChem. Compound Summary for CID 79918220 (Related Isomer Structure for Validation).Link
-
BenchChem. Technical Guide on 6-Chloropyridin-3-amine Reactivity and Synthesis.Link
-
Santa Cruz Biotechnology. 6-(3,4-dimethylphenoxy)pyridin-3-amine Product Info.Link
-
Organic Syntheses. General Procedure for Aminopyridine Synthesis via Nitro Reduction. Org.[2][6][7] Synth. Coll. Vol. 7, 27. Link
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Technical Guide: Synthesis Pathways for 6-(3,4-Dimethylphenoxy)pyridin-3-amine
[1][2]
Executive Summary
This technical guide provides a comprehensive analysis of the synthesis pathways for 6-(3,4-dimethylphenoxy)pyridin-3-amine (CAS: 953753-34-9).[1][2] This molecule serves as a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors where the diaryl ether moiety functions as a hydrophobic pharmacophore.[2][3]
The guide prioritizes the Nucleophilic Aromatic Substitution (
Retrosynthetic Analysis & Strategic Logic
To design the optimal route, we must analyze the electronic properties of the pyridine ring.[2][3] The target molecule contains an electron-donating amine group at position 3 and an ether linkage at position 6 (equivalent to position 2 in IUPAC numbering relative to nitrogen).[2][3]
Mechanistic Insight[2][4][5][6]
-
The Problem: Direct coupling of a phenol to an electron-rich pyridine (like 2-amino-5-chloropyridine) is electronically unfavorable due to the deactivating nature of the amine and the lack of electrophilicity at the halogenated position.[1][2]
-
The Solution: We utilize a "masked" amine precursor—the nitro group . 2-Chloro-5-nitropyridine is highly electrophilic at the C2 position because the nitro group (at C5) and the ring nitrogen exert a synergistic electron-withdrawing effect, significantly lowering the energy of the transition state (Meisenheimer complex) during nucleophilic attack.[1][2]
Primary Pathway: Coupling & Reduction[3]
This route is the industry standard for 2-phenoxypyridine derivatives due to high yields and the avoidance of expensive transition metal catalysts.[1][2]
Phase 1: Nucleophilic Aromatic Substitution ( )[2][3]
Reaction:
Experimental Protocol
-
Reagents:
-
Procedure:
-
Charge a reaction vessel with 3,4-dimethylphenol and DMF.[1][2][3]
-
Add
and stir at room temperature for 15 minutes to facilitate phenoxide formation. -
Add 2-Chloro-5-nitropyridine in one portion.
-
Heat the mixture to 80–100°C for 4–6 hours. Monitor via TLC (30% EtOAc/Hexanes) or HPLC.[2][3]
-
Critical Control Point: Ensure the reaction does not overheat (>120°C) to prevent decomposition of the nitropyridine.[2][3]
-
-
Workup:
Why this works: The phenoxide ion generated in situ is a strong nucleophile that readily displaces the chloride.[2][3] The nitro group at C5 activates the C2 position, making the
Phase 2: Nitro Group Reduction[1][2][3]
Reaction:
Experimental Protocol
-
Reagents:
-
Procedure:
-
Workup:
Alternative Pathway: Copper-Catalyzed Ullmann Coupling[1][2]
If the starting material 2-chloro-5-nitropyridine is unavailable, or if a specific substitution pattern forbids the
Reaction:
Process Visualization
The following diagram illustrates the complete workflow for the preferred
Analytical Data Summary (Expected)
To validate the synthesis, the following analytical signatures should be confirmed.
| Technique | Expected Signature |
| LC-MS | |
| 1H-NMR (DMSO-d6) | Pyridine Ring: |
| Appearance | Off-white to pale yellow solid.[1][2] |
References
-
Sigma-Aldrich. 6-(3,4-Dimethylphenoxy)pyridin-3-amine Product Page. Link
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11660520, 2-(3,4-Dimethylphenoxy)-5-nitropyridine. Link[2][3]
-
PrepChem. Synthesis of 2-chloro-5-nitropyridine. Link
-
Colby, D. A., et al. (2008). Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation.[2][3][7] Journal of the American Chemical Society.[1][2][3][7] Link[2][3]
-
Frontiers in Chemistry (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives. Link
Sources
- 1. prepchem.com [prepchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 5. Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 953753-34-9_6-(3,4-Dimethylphenoxy)pyridin-3-amineCAS号:953753-34-9_6-(3,4-Dimethylphenoxy)pyridin-3-amine【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 7. Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation [organic-chemistry.org]
An In-Depth Technical Guide to Molecular Docking Studies of 6-(3,4-Dimethylphenoxy)pyridin-3-amine
Executive Summary
This whitepaper provides a comprehensive, in-depth technical guide for conducting molecular docking studies on 6-(3,4-Dimethylphenoxy)pyridin-3-amine. Given the prevalence of the pyridine scaffold in clinically approved and investigational protein kinase inhibitors, this guide hypothesizes a relevant kinase target and delineates a complete in silico evaluation workflow. We furnish field-proven insights into the causality behind experimental choices, from target selection to the nuanced interpretation of docking results. This document is structured to empower researchers, scientists, and drug development professionals with a robust, self-validating protocol for assessing the potential of novel small molecules as kinase inhibitors.
Part 1: The Strategic Imperative - Target Selection and Rationale
The journey of a drug candidate begins with identifying a compelling biological target. For 6-(3,4-Dimethylphenoxy)pyridin-3-amine, while no specific target has been empirically determined in the public domain, its chemical architecture provides significant clues. The pyridin-3-amine core is a "privileged scaffold" in medicinal chemistry, frequently found in molecules designed to inhibit protein kinases.[1][2] Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways; their dysregulation is a known driver of numerous diseases, most notably cancer.[3][4]
The Principle of Analogy: Selecting a High-Value Target
Based on the established activity of pyridine derivatives against various kinases, we can logically infer a high probability of interaction with this enzyme class.[1][5] For this guide, we have selected Fibroblast Growth Factor Receptor 1 (FGFR1) as a representative and high-value target. Aberrant FGFR signaling is implicated in the development of many cancers, driving cellular proliferation and angiogenesis.[6]
Why FGFR1?
-
Therapeutic Relevance: FGFR inhibitors are a clinically validated class of anticancer agents.[6]
-
Structural Information: High-resolution crystal structures of the FGFR1 kinase domain are available in the Protein Data Bank (PDB), which is essential for structure-based drug design.[6][7]
-
Precedent: Numerous pyridine-containing compounds have been investigated as FGFR inhibitors, providing a strong scientific foundation for our hypothesis.
For this study, we will utilize the crystal structure of the FGFR1 kinase domain in complex with the inhibitor AZD4547 (PDB ID: 4WUN ).[6] This high-resolution (1.65 Å) structure provides a clear view of the ATP-binding pocket and the key interactions that govern inhibitor binding, making it an ideal template for our docking study.
Part 2: The Computational Toolkit - Essential Software and Resources
A successful molecular docking study relies on a suite of specialized software. This guide will utilize widely adopted, and primarily open-source, tools to ensure the reproducibility of the described protocol.
| Software/Resource | Purpose | Availability |
| RCSB Protein Data Bank (PDB) | A repository for 3D structural data of large biological molecules. Used to obtain the FGFR1 crystal structure. | [Link] |
| AutoDock Tools (MGLTools) | A suite of tools for preparing protein and ligand files for docking with AutoDock Vina.[8] | [Link] |
| AutoDock Vina | One of the most widely used open-source programs for molecular docking, valued for its speed and accuracy.[9] | [Link] |
| PyMOL | A powerful molecular visualization system used for creating high-quality 3D images and analyzing molecular structures.[10][11][12] | [Link] |
| ChemDraw/PubChem | Chemical drawing software or online databases used to generate the 2D structure of the ligand and convert it to a 3D format.[13] | Varies |
Part 3: The Master Blueprint - A Validated Molecular Docking Workflow
The entire process, from data acquisition to final analysis, follows a structured and logical sequence. Each step is critical for the integrity of the final results. The workflow is designed to be a self-validating system, with checkpoints to ensure accuracy.
Protocol:
-
Download the Structure: Obtain the PDB file for 4WUN from the RCSB PDB website. [6]2. Load into AutoDock Tools (ADT): Open the 4WUN.pdb file in ADT.
-
Clean the Protein:
-
Remove water molecules: Edit > Delete Water. This is crucial as water molecules can interfere with the docking process unless they are known to play a key role in ligand binding. [14] * Remove the co-crystallized inhibitor (AZD4547) and any other heteroatoms not essential for the protein's structure.
-
-
Add Hydrogens: Edit > Hydrogens > Add. Select "Polar Only" as these are the most important for hydrogen bonding interactions. 5. Assign Charges: Edit > Charges > Compute Gasteiger. Charges are essential for calculating the electrostatic interactions between the protein and the ligand. 6. Set Atom Types: Grid > Macromolecule > Choose. Select the prepared protein to ensure all atoms are correctly typed for the subsequent grid generation.
-
Save as PDBQT: File > Save > Write PDBQT. Save the prepared protein file as receptor.pdbqt. This format contains the atomic coordinates, charges, and atom types required by AutoDock Vina. [3]
4.2 Ligand Preparation
The ligand, 6-(3,4-Dimethylphenoxy)pyridin-3-amine, must be converted into a 3D structure and prepared in the PDBQT format.
Protocol:
-
Generate 2D Structure: Draw the molecule in a chemical drawing program like ChemDraw or find its structure on PubChem.
-
Convert to 3D: Use the program's features to generate a 3D conformation and save it as an SDF or MOL2 file. An initial energy minimization using a force field like MMFF94 is recommended.
-
Load into ADT: Ligand > Input > Open. Load the 3D structure of the ligand.
-
Assign Charges and Torsion: Ligand > Torsion Tree > Detect Root and Ligand > Torsion Tree > Choose Torsions. This step defines the rotatable bonds, allowing for flexible ligand docking. [15]5. Save as PDBQT: Ligand > Output > Save as PDBQT. Save the prepared ligand file as ligand.pdbqt.
4.3 Docking Simulation with AutoDock Vina
This is the core computational step where the ligand's binding pose and affinity are predicted.
Protocol:
-
Define the Binding Site (Grid Box):
-
In ADT, with the receptor.pdbqt loaded, go to Grid > Grid Box.
-
A box will appear in the display. Center this box on the location of the original co-crystallized ligand (AZD4547 in 4WUN). This ensures the docking simulation is focused on the known active site. [8] * Adjust the dimensions of the box to be large enough to accommodate the entire ligand and allow for some rotational and translational freedom. A size of 20x20x20 Å is often a good starting point.
-
Note the coordinates of the center and the dimensions of the box.
-
-
Create a Configuration File: Create a text file named conf.txt. This file tells Vina where to find the input files and the parameters for the search. [9]
Note: The center coordinates must be replaced with the actual values from your grid box setup. The exhaustiveness parameter controls the thoroughness of the search; higher values increase computational time but may yield more accurate results. [16]
-
Run AutoDock Vina: Open a command-line terminal, navigate to the directory containing your files, and execute the following command: [9]
Part 5: Making Sense of the Data - Analysis and Interpretation
The output of a docking simulation is a set of predicted binding poses and their corresponding binding affinities. Rigorous analysis is required to extract meaningful insights. [17]
5.1 Binding Affinity and Pose Selection
AutoDock Vina provides a binding affinity score in kcal/mol. This score is an estimate of the binding free energy. [18]
-
Interpretation: A more negative binding energy indicates a stronger, more stable interaction between the ligand and the protein. [19]* Pose Selection: Vina will generate multiple binding poses (typically 9 by default). The pose with the most negative binding affinity is generally considered the most likely binding mode. [19] Table of Predicted Binding Affinities:
| Pose | Binding Affinity (kcal/mol) | RMSD from Best Pose (lower bound) | RMSD from Best Pose (upper bound) |
| 1 | -8.5 | 0.000 | 0.000 |
| 2 | -8.2 | 1.875 | 2.451 |
| 3 | -8.0 | 2.134 | 2.987 |
| 4 | -7.9 | 1.998 | 2.765 |
| 5 | -7.7 | 2.543 | 3.541 |
| ... | ... | ... | ... |
Note: This is example data. The actual results will be in the output_log.txt file.
5.2 Visualization of Protein-Ligand Interactions
Visual inspection of the top-ranked binding pose is essential to understand the specific molecular interactions that stabilize the complex. PyMOL is the tool of choice for this analysis. [20][21] Protocol:
-
Load Structures: Open PyMOL and load the receptor.pdbqt and the output_poses.pdbqt files.
-
Focus on the Best Pose: Select and display only the top-ranked pose (Mode 1) from the output file.
-
Identify Key Interactions: Use PyMOL's analysis tools to identify:
-
Hydrogen Bonds: These are critical for specificity and affinity. The amine group on the pyridine ring is a potential hydrogen bond donor, while the nitrogen in the pyridine ring and the ether oxygen are potential acceptors.
-
Hydrophobic Interactions: The dimethylphenoxy group is likely to engage in hydrophobic interactions with nonpolar residues in the FGFR1 active site.
-
Pi-Stacking: The aromatic rings of the ligand can interact with aromatic residues like Phenylalanine (PHE) or Tyrosine (TYR) in the binding pocket.
-
-
Generate High-Quality Images: Create figures that clearly show the ligand in the binding pocket and highlight the key interacting residues.
Part 6: Ensuring Scientific Integrity - Protocol Validation
A critical step in any docking study is to validate the protocol to ensure it can accurately reproduce known binding modes. [22]
-
Redocking the Native Ligand: The most common validation method is to extract the co-crystallized ligand (AZD4547 from 4WUN) and dock it back into the receptor's binding site using the exact same protocol. [23]* Calculating Root-Mean-Square Deviation (RMSD): The docked pose of the native ligand is then superimposed on its original crystallographic pose. The RMSD between the two is calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol is reliable. [22][23]
Part 7: Conclusion
This technical guide has outlined a comprehensive and scientifically rigorous workflow for conducting molecular docking studies on 6-(3,4-Dimethylphenoxy)pyridin-3-amine with the protein kinase FGFR1 as a putative target. By following these detailed protocols, researchers can generate reliable in silico data to assess the compound's potential as a kinase inhibitor. The predicted binding affinity and the specific molecular interactions identified through this process provide a strong foundation for further experimental validation, such as in vitro kinase assays, and can guide the rational design of more potent analogues. The integration of computational and experimental approaches is the cornerstone of modern drug discovery. [25]
Part 8: References
-
AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. (2026, February 10). Vertex AI Search.
-
Jones, D. A Simple Tutorial for PyMOL: Visualising Proteins Using Molecular Graphics. Cardiff University.
-
CSUPERB Tutorial: Molecular Visualization with PyMOL. UC Santa Barbara.
-
How To Use Pymol? Getting Started with Molecular Visualizations. (2024, September 13). YouTube.
-
How To validate the molecular docking results ? (2022, April 25). ResearchGate.
-
PyMOL Tutorial. BioSoft.
-
Tutorial – AutoDock Vina. (2020, December 4). The Scripps Research Institute.
-
Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020, March 20). YouTube.
-
Molecular Docking Results Analysis and Accuracy Improvement. Creative Proteomics.
-
Lang, P. T., & Brozell, S. (2025, June 6). Tutorial: Prepping Molecules. UCSF DOCK.
-
Fitzkee, N. A Beginner's Guide to Molecular Visualization Using PyMOL. Mississippi State University.
-
WO2011012661A1 - Pyridine and pyrazine derivatives as protein kinase modulators. Google Patents.
-
Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs.
-
Autodock Vina Tutorial - Molecular Docking. (2020, December 17). YouTube.
-
Teti, D. (2025, November 14). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Daniele Teti's Blog.
-
How can I validate docking result without a co-crystallized ligand? (2021, April 19). ResearchGate.
-
Quinacrine binds to the kinase domain of FGFR1 and inhibits its activity. (2021, December 2). bioRxiv.
-
Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. (2019, August 19). ACS Publications.
-
Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). (2024, May 29). YouTube.
-
Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. (2024, December 12). PubMed.
-
Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. (2024, November 25). Journal of Medicinal Chemistry.
-
Modified AutoDock for accurate docking of protein kinase inhibitors. Shokat Lab, UCSF.
-
Interpretation of Molecular docking results? (2023, December 5). ResearchGate.
-
A Researcher's Guide to Validating Molecular Docking with Experimental Binding Assays. (2025, November). Benchchem.
-
Kellenberger, E. (2010, June 24). DOCKING TUTORIAL. 2nd Strasbourg Summer School on Chemoinformatics.
-
Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC.
-
[MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. (2022, November 22). YouTube.
-
Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. (2023, January 11). Taylor & Francis Online.
-
Application Notes and Protocols for Molecular Docking of N,2,4-Trimethylquinolin-7-amine with Protein Kinases. Benchchem.
-
AutoDock Tutorial- Part 4. Preparing Ligand for Docking. (2021, May 12). YouTube.
-
How to interprete and analyze molecular docking results? (2024, September 19). ResearchGate.
-
In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (2020, January 8). Frontiers in Chemistry.
-
Identification of small molecule inhibitors targeting FGFR through molecular docking-based screening. (2026, January 28). Frontiers in Pharmacology.
-
4WUN: Structure of FGFR1 in complex with AZD4547. (2014, November 19). RCSB PDB.
-
Molecular docking studies of tyrosine kinase inhibitors: Exemplified protocol to advance pharmaceutical education in medicinal chemistry. (2022). Pharmacy Education.
-
Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025, April 29). ChemCopilot.
-
Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Publishing.
-
The structures of kinase domains of (A) wt-FGFR1 (PDB ID: 3KY2), (B)... ResearchGate.
-
7OZB: FGFR1 kinase domain (residues 458-765) with mutations C488A, C584S in complex with 38. (2021, December 1). RCSB PDB.
-
How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. (2020, October 23). YouTube.
-
Molecular Docking Tutorial. University of Texas at El Paso.
-
User Guide — graphviz 0.21 documentation. Graphviz.
-
A Beginner's Guide to Molecular Docking. (2022, December 2). ETFLIN.
-
Drawing graphs with dot. (2015, January 5). Graphviz.
-
Dot Language Graphviz. Graphviz.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 5. WO2011012661A1 - Pyridine and pyrazine derivatives as protein kinase modulators - Google Patents [patents.google.com]
- 6. rcsb.org [rcsb.org]
- 7. rcsb.org [rcsb.org]
- 8. youtube.com [youtube.com]
- 9. GIL [genomatics.net]
- 10. dasher.wustl.edu [dasher.wustl.edu]
- 11. CSUPERB Tutorial: Molecular Visualization with PyMOL [people.chem.ucsb.edu]
- 12. biosoft.com [biosoft.com]
- 13. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 17. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 18. researchgate.net [researchgate.net]
- 19. etflin.com [etflin.com]
- 20. youtube.com [youtube.com]
- 21. fitzkee.chemistry.msstate.edu [fitzkee.chemistry.msstate.edu]
- 22. researchgate.net [researchgate.net]
- 23. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
Structural Elucidation and Supramolecular Architecture of 6-(3,4-Dimethylphenoxy)pyridin-3-amine
Executive Summary & Molecular Context[1][2][3][4][5]
The compound 6-(3,4-Dimethylphenoxy)pyridin-3-amine represents a critical pharmacophore in the development of kinase inhibitors and agrochemical intermediates. Its structure combines a hydrogen-bond-active aminopyridine core with a lipophilic dimethylphenyl tail, linked by a flexible ether bridge.
This guide details the structural elucidation of this molecule, moving beyond basic connectivity to analyze the supramolecular architecture that dictates its solid-state properties (solubility, stability, and tableting performance). Unlike 2-aminopyridines which typically form discrete dimers, this 3-aminopyridine derivative is predicted to crystallize in infinite hydrogen-bonded chains, presenting unique challenges in polymorphism control.
Key Structural Features
| Feature | Chemical Significance | Crystallographic Focus |
| 3-Aminopyridine Core | H-bond Donor (NH₂) & Acceptor (N_py) | Formation of catemer chains (vs. dimers). |
| Ether Linkage (C-O-C) | Flexible hinge | Torsion angles ( |
| 3,4-Dimethylphenyl | Lipophilic tail | Hydrophobic packing & methyl group disorder. |
Experimental Crystallogenesis Protocol
Generating diffraction-quality single crystals for this flexible ether requires controlling the kinetics of nucleation to prevent oiling out.
Solvent Selection Strategy
The high conformational freedom of the ether linkage requires a solvent system that stabilizes the "V-shaped" conformation via weak C-H...O interactions.
-
Primary Solvent: Methanol (MeOH) or Ethanol (EtOH). The polar protic nature facilitates solubility of the amine.
-
Anti-Solvent: Water or Hexane. Used for vapor diffusion.
-
Recommended Method: Slow Evaporation at 4°C.
Crystallization Workflow (DOT Visualization)
Figure 1: Optimized crystallization workflow for aminopyridine ether derivatives, prioritizing slow evaporation to minimize lattice defects.
Data Collection & Reduction Standards
To ensure Trustworthiness and high-resolution data, the following parameters are mandatory for this specific molecular class.
Temperature Control (100 K)
Why: The 3,4-dimethylphenyl tail contains methyl groups capable of free rotation. Collecting data at Room Temperature (298 K) often results in large thermal ellipsoids or modeled disorder, obscuring the precise geometry. Protocol: Flash-cool the crystal to 100 K using a nitrogen cryostream immediately upon mounting.
Diffraction Strategy
-
Source: Cu-Kα (
Å) is preferred for small organic molecules to maximize diffraction intensity, though Mo-Kα is acceptable. -
Resolution: Aim for
Å or better ( for Mo). -
Redundancy: >4.0 to ensure accurate intensity statistics for the weak high-angle reflections.
Structural Analysis & Supramolecular Architecture
This section details the causality of the packing. The structure is defined not just by the molecule, but by how the molecules recognize each other.
Molecular Conformation: The Ether Hinge
The central C-O-C bond angle is the primary determinant of the unit cell volume.
-
Expected Angle:
. -
Torsion Angles: The phenyl and pyridine rings are rarely coplanar. Expect a twist angle of
to minimize steric clash between the ortho-hydrogens.
Hydrogen Bonding: The 3-Aminopyridine Synthon
Unlike 2-aminopyridines, which form self-complementary dimers (
-
Prediction: The amine group at position 3 will donate a hydrogen to the pyridine nitrogen of a neighboring molecule.
-
Result: Formation of infinite C(6) or C(7) chains (Catemers) extending along the crystallographic screw axis (often
). -
Secondary Interaction: The second amine hydrogen often engages in weak interactions with the ether oxygen or pi-systems.
Interaction Map (DOT Visualization)
Figure 2: Predicted supramolecular connectivity. The primary N-H...N interaction drives chain formation, while hydrophobic methyl groups dictate inter-chain packing.
Pharmaceutical Implications & Stability
Understanding the crystal structure allows for the prediction of physicochemical risks during drug development.
Polymorphism Risk
The flexibility of the ether linkage suggests a high probability of conformational polymorphism .
-
Risk: Different solvents may trap the molecule in different twist angles, leading to polymorphs with vastly different dissolution rates.
-
Mitigation: Perform a solvent screen (Polar vs. Non-polar) and analyze Powder X-Ray Diffraction (PXRD) patterns for shifts in low-angle peaks (
).
Hirshfeld Surface Analysis
To validate the structure, generate Hirshfeld surfaces (using CrystalExplorer).
-
Look for: Two distinct red spots on the
surface corresponding to the N-H...N hydrogen bond. -
Fingerprint Plot: Expect a characteristic "spike" at
Å, representing the H-bond.
References
-
Desiraju, G. R. (1995). Supramolecular Synthons in Crystal Engineering - A New Organic Synthesis. Angewandte Chemie International Edition in English, 34(21), 2311–2327. Link
-
Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B, 72(2), 171-179. Link
- Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press.
-
Fun, H. K., et al. (2011). 5,6-Dimethyl-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine. Acta Crystallographica Section E, 67(10), o2612. (Homologous aminopyridine structure for comparison). Link
-
Santa Cruz Biotechnology . 6-(3,4-dimethylphenoxy)pyridin-3-amine Product Data. (Source for chemical availability). Link
Methodological & Application
Application Notes and Protocols for the Purification of 6-(3,4-Dimethylphenoxy)pyridin-3-amine by Recrystallization
Introduction: The Critical Role of Purity in Drug Development
The purity of an active pharmaceutical ingredient (API) or its intermediates is a cornerstone of drug safety and efficacy. For a molecule like 6-(3,4-Dimethylphenoxy)pyridin-3-amine, which contains both a basic aminopyridine moiety and a substituted phenoxy group, achieving high purity can be challenging. Impurities can arise from starting materials, by-products of the synthesis, or degradation products, and their presence can impact the downstream reaction efficiency, final product stability, and toxicological profile.
Recrystallization is a powerful and widely used technique for the purification of solid compounds. It leverages the differences in solubility of the target compound and its impurities in a given solvent or solvent system at varying temperatures. A successful recrystallization can yield a product with high purity and a well-defined crystalline form, which is often crucial for formulation and bioavailability.
Foundational Principles of Recrystallization
The success of any recrystallization procedure hinges on the selection of an appropriate solvent system. The ideal solvent should exhibit the following characteristics:
-
High solubility for the target compound at elevated temperatures.
-
Low solubility for the target compound at low temperatures.
-
High or low solubility for impurities, such that they either remain in the mother liquor upon cooling or can be removed by hot filtration.
-
Chemical inertness towards the target compound.
-
A relatively low boiling point for easy removal from the purified crystals.
-
Low toxicity and cost.
The principle of "like dissolves like" is a useful starting point for solvent selection.[1] Given the structure of 6-(3,4-Dimethylphenoxy)pyridin-3-amine, which has both polar (amine, pyridine nitrogen) and non-polar (dimethylphenoxy group) characteristics, a range of solvents with varying polarities should be screened.
Systematic Approach to Solvent Selection: An Experimental Protocol
Due to the absence of published solubility data for 6-(3,4-Dimethylphenoxy)pyridin-3-amine, a systematic solvent screening is the first and most critical step.
Predicted Solubility Profile
Based on the structure, we can make some educated predictions:
-
The aromatic ether and dimethylphenyl groups suggest some solubility in non-polar aromatic solvents (e.g., toluene) and ethers (e.g., THF, MTBE).
-
The aminopyridine moiety, capable of hydrogen bonding, suggests potential solubility in polar protic solvents like alcohols (e.g., ethanol, isopropanol) and possibly water, especially at elevated temperatures.[2]
-
The basic nature of the amine and pyridine nitrogen suggests that acidic solvents (e.g., acetic acid) could also be effective, potentially through salt formation.[3]
Protocol for Small-Scale Solvent Screening
This protocol is designed to efficiently screen a range of solvents using a minimal amount of crude material.
Materials:
-
Crude 6-(3,4-Dimethylphenoxy)pyridin-3-amine
-
A selection of solvents (see Table 1)
-
Small test tubes or vials
-
Hot plate and a sand or water bath
-
Vortex mixer
-
Pipettes
Procedure:
-
Place approximately 20-30 mg of the crude compound into a series of labeled test tubes.
-
To each tube, add a different solvent dropwise at room temperature, vortexing after each addition, until the total volume is approximately 0.5 mL. Observe and record the solubility at room temperature.
-
If the compound is insoluble or sparingly soluble at room temperature, heat the test tube in a water or sand bath to the boiling point of the solvent.[4]
-
If the compound dissolves upon heating, remove the test tube from the heat and allow it to cool slowly to room temperature.
-
If crystallization does not occur, gently scratch the inside of the test tube with a glass rod or place it in an ice-water bath.
-
Record your observations in a table similar to Table 1.
Table 1: Solvent Screening Observations for 6-(3,4-Dimethylphenoxy)pyridin-3-amine
| Solvent | Polarity | Boiling Point (°C) | Solubility at Room Temp. | Solubility at Boiling | Crystal Formation upon Cooling |
| Water | High | 100 | Insoluble | ||
| Ethanol | High | 78 | |||
| Isopropanol | Medium-High | 82 | |||
| Acetone | Medium | 56 | |||
| Ethyl Acetate | Medium | 77 | |||
| Toluene | Low | 111 | |||
| Heptane | Low | 98 | Insoluble | ||
| Acetonitrile | Medium-High | 82 |
This table should be filled out based on experimental observations.
Interpreting the Screening Results
-
Ideal Single Solvent: A solvent that shows low solubility at room temperature but complete dissolution at boiling, followed by good crystal formation upon cooling.
-
Potential for Multi-Solvent System: If the compound is highly soluble in one solvent (the "solvent") and poorly soluble in another (the "anti-solvent") at all temperatures, and these two solvents are miscible, they can be used in combination.[4] Common pairs include ethanol/water, acetone/heptane, or ethyl acetate/heptane.
Detailed Recrystallization Protocols
Based on the results of the solvent screening, one of the following protocols can be implemented.
Protocol 1: Single-Solvent Recrystallization
Applicable when: An ideal single solvent has been identified from the screening.
Materials:
-
Crude 6-(3,4-Dimethylphenoxy)pyridin-3-amine
-
Selected recrystallization solvent
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude compound in an Erlenmeyer flask.
-
In a separate flask, heat the selected solvent to its boiling point.
-
Add the hot solvent to the flask containing the crude compound in small portions, with continuous swirling and heating, until the compound just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a saturated solution.[5]
-
If the solution contains insoluble impurities, perform a hot gravity filtration.
-
If the solution is colored, cool it slightly, add a small amount of activated charcoal, reheat to boiling for a few minutes, and then perform a hot gravity filtration.[6]
-
Allow the clear filtrate to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, it can be placed in an ice-water bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Dry the purified crystals under vacuum or in a desiccator.
Protocol 2: Multi-Solvent (Solvent/Anti-Solvent) Recrystallization
Applicable when: No single ideal solvent is found, but a good solvent and a miscible anti-solvent are identified.
Materials:
-
Crude 6-(3,4-Dimethylphenoxy)pyridin-3-amine
-
Selected "solvent" and "anti-solvent"
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolve the crude compound in the minimum amount of the hot "solvent" in an Erlenmeyer flask.
-
Heat the solution to boiling.
-
Slowly add the "anti-solvent" dropwise to the boiling solution until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.
-
Add a few drops of the hot "solvent" back into the solution until the cloudiness just disappears.
-
Allow the clear solution to cool slowly and undisturbed to room temperature.
-
Once at room temperature, the flask can be cooled further in an ice-water bath.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of a cold mixture of the solvent and anti-solvent.
-
Dry the purified crystals.
Visualization of Workflows
Solvent Selection Workflow
Caption: Decision workflow for selecting a recrystallization method.
Single-Solvent Recrystallization Workflow
Caption: Step-by-step single-solvent recrystallization workflow.
Troubleshooting Common Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling | - Too much solvent was used.- The solution is supersaturated. | - Boil off some of the solvent to increase the concentration and attempt to cool again.[7]- Scratch the inside of the flask with a glass rod.[8]- Add a "seed" crystal of the pure compound. |
| "Oiling out" | - The melting point of the compound is lower than the boiling point of the solvent.- The compound is significantly impure. | - Reheat the solution to redissolve the oil, add more solvent, and cool again slowly.[8]- Try a lower-boiling point solvent.- Purify the crude material by another method (e.g., column chromatography) before recrystallization. |
| Low recovery of purified compound | - Too much solvent was used.- Premature crystallization during hot filtration.- The compound has significant solubility in the cold solvent. | - Use the minimum amount of hot solvent necessary for dissolution.- Ensure the funnel and receiving flask are pre-heated before hot filtration.- Cool the solution in an ice-salt bath to further decrease solubility. |
| Colored product after recrystallization | - Colored impurities were not fully removed. | - Repeat the recrystallization, ensuring the use of activated charcoal. |
Conclusion
References
-
EMBIBE. (2023, January 25). Physical Properties of Phenols: Solubility, Smell, and Physical State. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Single Solvent Recrystallization. Retrieved from [Link]
-
Ravipaty, S., Sclafani, A., Fonslow, B., & Chesney, D. J. (2006). Solubilities of Substituted Phenols in Supercritical Carbon Dioxide. Journal of Chemical & Engineering Data, 51(4), 1463–1467. Retrieved from [Link]
-
Zughul, M. B., & Davies, N. M. (2001). Solubility enhancement of phenol and phenol derivatives in perfluorooctyl bromide. Journal of Pharmaceutical Sciences, 90(9), 1313–1320. Retrieved from [Link]
-
Ravipaty, S., Sclafani, A., Fonslow, B., & Chesney, D. J. (2006). Solubilities of substituted phenols in supercritical carbon dioxide. Digital Commons @ Michigan Tech. Retrieved from [Link]
-
SATHEE. (n.d.). Chemistry Phenol. Retrieved from [Link]
-
Klamt, A., & Eckert, F. (2015). Solubility prediction, solvate and cocrystal screening as tools for rational crystal engineering. CrystEngComm, 17(30), 5606–5612. Retrieved from [Link]
-
Nichols, L. (n.d.). Recrystallization. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
Garakani, T. M., et al. (2012). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Industrial & Engineering Chemistry Research, 51(40), 13294–13303. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]
-
Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from [Link]
-
Capellades, G., et al. (2021). Early screening of crystallization and wash solvents for the rapid development of continuous isolation processes. ResearchGate. Retrieved from [Link]
-
Mayo, D. W., Pike, R. M., & Forbes, D. C. (1986). Rapid, efficient determination of recrystallization solvents at the microscale level. Journal of Chemical Education, 63(1), 88. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]
-
Acevedo, D., et al. (2021). A Novel Integrated Workflow for Isolation Solvent Selection Using Prediction and Modeling. Organic Process Research & Development, 25(12), 2686–2697. Retrieved from [Link]
-
EMBIBE. (2023, January 18). Physical Properties of Ethers: General Formula, Uses. Retrieved from [Link]
-
Chadha, R., & Saini, A. (2017). Screening New Solid Forms of Pharmaceuticals to Enhance Solubility and Dissolution Rate. Austin Publishing Group. Retrieved from [Link]
-
BYJU'S. (n.d.). Ethers. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, January 22). Physical Properties of Ether. Retrieved from [Link]
-
ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
-
University of California, Santa Cruz. (n.d.). Recrystallization, filtration and melting point. Retrieved from [Link]
-
CK-12 Foundation. (2026, January 6). Physical and Chemical Properties of Ethers. Retrieved from [Link]
-
Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Retrieved from [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
Sources
- 1. rubingroup.org [rubingroup.org]
- 2. embibe.com [embibe.com]
- 3. researchgate.net [researchgate.net]
- 4. Home Page [chem.ualberta.ca]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. personal.tcu.edu [personal.tcu.edu]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
Scalable manufacturing process for 6-(3,4-Dimethylphenoxy)pyridin-3-amine
An Application Note and Protocol for the Scalable Manufacturing of 6-(3,4-Dimethylphenoxy)pyridin-3-amine
Abstract
This document provides a comprehensive guide to a scalable manufacturing process for 6-(3,4-dimethylphenoxy)pyridin-3-amine, a key intermediate in pharmaceutical synthesis. The described process is centered around a palladium-catalyzed Buchwald-Hartwig C-O cross-coupling reaction, a robust and versatile method for the formation of aryl ethers.[1] This application note details the synthetic strategy, provides a step-by-step protocol for synthesis and purification, outlines critical process parameters, and specifies analytical methods for quality control. The information is intended for researchers, chemists, and chemical engineers in the pharmaceutical and fine chemical industries engaged in process development and scale-up.
Introduction and Strategic Rationale
6-(3,4-Dimethylphenoxy)pyridin-3-amine is a vital building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics. The development of a robust, scalable, and economically viable manufacturing process is crucial for advancing drug candidates through clinical trials and into commercial production.
Several synthetic routes can be envisioned for the construction of this molecule. However, for industrial-scale production, the most effective strategies involve the convergent coupling of two key fragments: a substituted pyridine ring and a substituted phenol. The chosen strategy for this guide is the Buchwald-Hartwig etherification, which involves the palladium-catalyzed cross-coupling of 6-chloropyridin-3-amine with 3,4-dimethylphenol.
Rationale for Synthetic Route Selection:
-
Convergence and Efficiency: This route couples two readily available starting materials in a single, high-yield step, maximizing process efficiency.
-
Broad Functional Group Tolerance: The Buchwald-Hartwig reaction is renowned for its tolerance of various functional groups, minimizing the need for protecting group strategies that add steps and reduce overall yield.[2][3]
-
Scalability: Palladium-catalyzed cross-coupling reactions have been widely implemented on an industrial scale, and the required catalysts, ligands, and reaction conditions are well-established.[4][5]
-
Favorable Reaction Conditions: Compared to older methods like the Ullmann condensation, which often require harsh conditions (high temperatures, stoichiometric copper), the Buchwald-Hartwig amination and its C-O coupling variant proceed under milder conditions, improving safety and reducing energy consumption.[1]
Process Chemistry and Reaction Scheme
The core of the manufacturing process is the formation of a carbon-oxygen bond between the C6 position of the pyridine ring and the phenolic oxygen of 3,4-dimethylphenol. This transformation is catalyzed by a palladium(0) complex, which is typically generated in situ from a palladium(II) precatalyst. The presence of a suitable phosphine ligand is critical for the efficiency of the catalytic cycle.[6]
Caption: Palladium-catalyzed synthesis of the target compound.
Scalable Manufacturing Protocol
This protocol is designed for a nominal 1.0 molar scale and can be adapted for larger-scale production vessels. All operations should be conducted in a well-ventilated area, and personnel must wear appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.[7][8]
Raw Materials and Reagents
| Component | Formula | MW ( g/mol ) | Molar Eq. | Quantity | Notes |
| 6-Chloropyridin-3-amine | C₅H₅ClN₂ | 128.56 | 1.0 | 128.6 g | Starting material, >98% purity |
| 3,4-Dimethylphenol | C₈H₁₀O | 122.16 | 1.1 | 134.4 g | Coupling partner, >99% purity |
| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.72 | 0.01 | 9.16 g | Palladium precatalyst |
| Xantphos | C₃₉H₃₂OP₂ | 578.62 | 0.02 | 11.57 g | Ligand |
| Cesium Carbonate (Cs₂CO₃) | Cs₂CO₃ | 325.82 | 2.0 | 651.6 g | Base, use anhydrous |
| Toluene | C₇H₈ | 92.14 | - | 2.0 L | Anhydrous solvent |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | ~3.0 L | For extraction and purification |
| Brine (Saturated NaCl) | NaCl(aq) | - | - | ~1.0 L | For aqueous wash |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | As needed | Drying agent |
Equipment
-
5 L jacketed glass reactor with overhead stirring, reflux condenser, thermocouple, and nitrogen inlet/outlet.
-
Heating/cooling circulator.
-
Addition funnel.
-
Large separatory funnel (5 L).
-
Filtration apparatus (Büchner funnel).
-
Vacuum oven.
Step-by-Step Synthesis Protocol
-
Reactor Setup and Inerting: Assemble the reactor system and ensure it is clean and dry. Purge the reactor with dry nitrogen for at least 30 minutes to establish an inert atmosphere. Maintain a gentle positive pressure of nitrogen throughout the reaction.
-
Charging Reagents: To the reactor, charge 6-chloropyridin-3-amine (128.6 g), 3,4-dimethylphenol (134.4 g), cesium carbonate (651.6 g), Pd₂(dba)₃ (9.16 g), and Xantphos (11.57 g).
-
Solvent Addition: Add anhydrous toluene (2.0 L) to the reactor.
-
Reaction Execution: Begin stirring the mixture and heat the reactor jacket to 110 °C. Maintain this temperature and continue vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by taking small aliquots periodically (e.g., every 2 hours) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the disappearance of the 6-chloropyridin-3-amine starting material. The reaction is typically complete within 8-12 hours.
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly add deionized water (1.0 L) to quench the reaction and dissolve the inorganic salts.
-
Extraction and Phase Separation: Transfer the mixture to a 5 L separatory funnel. Add ethyl acetate (1.0 L) and shake vigorously. Allow the layers to separate. Collect the upper organic layer. Extract the aqueous layer again with ethyl acetate (2 x 500 mL).
-
Washing: Combine all organic extracts and wash with brine (2 x 500 mL) to remove residual water and inorganic impurities.
-
Drying and Filtration: Dry the combined organic layer over anhydrous sodium sulfate. Filter the mixture to remove the drying agent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the solvent, yielding the crude product as an oil or solid.
Purification Protocol
Recrystallization is a highly effective and scalable method for purifying the final product.
-
Solvent Selection: Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Slowly cool the solution to room temperature, then place it in an ice bath or refrigerator (0-4 °C) for several hours to induce crystallization.
-
Isolation: Collect the crystalline product by vacuum filtration, washing the filter cake with a small amount of cold ethyl acetate.
-
Drying: Dry the purified product in a vacuum oven at 40-50 °C until a constant weight is achieved.
Expected Yield: 75-85%. Expected Purity: >99% by HPLC.
Overall Manufacturing Workflow
The following diagram illustrates the logical flow of the manufacturing process from raw materials to the final, quality-controlled product.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. media.laballey.com [media.laballey.com]
Troubleshooting & Optimization
Technical Support Center: Solubility Optimization for 6-(3,4-Dimethylphenoxy)pyridin-3-amine
Part 1: Executive Summary & Physicochemical Profile[1]
You are encountering solubility difficulties with 6-(3,4-Dimethylphenoxy)pyridin-3-amine in aqueous media. This is a predictable challenge inherent to the molecule's "Lipophilic Weak Base" architecture.
To solve this, you must stop treating the molecule as a passive solute and start manipulating its ionization state.[1]
The "Brick Dust" Mechanism
This molecule consists of two conflicting domains:[1]
-
The Head (Hydrophilic/Basic): The 3-aminopyridine core. It has a basic nitrogen (pyridine ring) with a pKa of approximately 5.8–6.1 .
-
The Tail (Hydrophobic/Lipophilic): The 3,4-dimethylphenoxy group. This bulky, aromatic, non-polar region drives the LogP (partition coefficient) up, likely >3.0.[1]
The Root Cause: At neutral pH (7.4), the pyridine nitrogen is unprotonated (neutral). The lipophilic tail dominates the thermodynamic interactions, forcing the molecules to aggregate and precipitate (the "brick dust" effect). To dissolve it, you must either protonate the head (chemical modification) or shield the tail (formulation).
Quick Reference Data Table
| Parameter | Estimated Value | Implication for Solubility |
| pKa (Pyridine N) | ~6.0 | Soluble only when pH < 4.0 (fully ionized). |
| LogP | > 3.0 (High) | Poor water solubility; requires organic cosolvents or surfactants. |
| Water Solubility (pH 7) | < 0.1 mg/mL | Essentially insoluble in PBS or pure water. |
| DMSO Solubility | > 50 mg/mL | Excellent stock solution solvent. |
| Critical Failure Mode | "Crash-out" | Precipitates immediately when DMSO stock is diluted into aqueous media. |
Part 2: Diagnostic Decision Tree (Visualization)
Before proceeding to protocols, identify your specific constraint using this logic flow.
Figure 1: Diagnostic workflow for selecting the correct solubilization strategy based on experimental constraints.
Part 3: Troubleshooting Protocols
Protocol A: The "Proton Handle" (In-Situ Salt Formation)
Best for: Chemical synthesis, high-concentration stock preparation, or animal dosing (oral).[1]
Mechanism: By lowering the pH below the pKa (6.0), you protonate the pyridine nitrogen. The molecule becomes a cation (
Step-by-Step:
-
Calculate Molar Equivalents: Determine the moles of your compound. You need 1.1 to 1.5 equivalents of acid.
-
Select Acid:
-
The Procedure:
-
Suspend the solid compound in water (it will look cloudy/clumpy).
-
Add the acid dropwise while vortexing.
-
Endpoint: The solution should turn clear as the pH drops below 4.0.
-
-
Validation: Measure pH. If pH > 5.0 and solid remains, add more acid.[1]
-
Warning: If you neutralize this solution (e.g., adding NaOH or dumping into pH 7.4 buffer), the free base will precipitate immediately.[1]
-
Protocol B: The "Solvent Shift" (DMSO/Ethanol Spiking)
Best for: In vitro assays (IC50 determination), enzyme kinetics. Mechanism: Dissolve the lipophilic tail in an organic solvent, then dilute rapidly into water.[1]
The "Crash-Out" Risk: The most common error is adding a high-concentration DMSO stock directly to a static aqueous buffer. The local concentration exceeds solubility before mixing occurs.
Correct Workflow:
-
Prepare Stock: Dissolve compound in 100% DMSO to 10mM or 100mM. (Solution should be clear yellow/colorless).
-
Intermediate Dilution (The Critical Step):
-
Do not go from 100% DMSO
0.1% DMSO in one step if the final concentration is high. -
Perform a serial dilution in DMSO first.
-
-
Final Spiking:
-
Have your aqueous media stirring rapidly (vortex or stir bar).
-
Inject the DMSO stock sub-surface into the vortex.
-
Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid enzyme inhibition or cell toxicity.
-
Protocol C: Molecular Encapsulation (Cyclodextrins)
Best for: In vivo injection (IV/IP) or sensitive cell cultures where DMSO/Acid is toxic.
Mechanism: Hydroxypropyl-
Recipe (20% HP-
-
Weigh HP-
-CD to create a 20% (w/v) solution in water or saline. -
Add your compound to this vehicle.
-
Sonication: Sonicate for 30–60 minutes at 37°C. The mechanical energy helps the compound enter the cyclodextrin cavity.
-
Filtration: Pass through a 0.22 µm PES filter to remove un-complexed solid.
Part 4: Frequently Asked Questions (FAQs)
Q1: I dissolved the compound in DMSO, but when I added it to my cell culture media, it turned cloudy. Why? A: This is "solvent shock" precipitation. The phenoxy tail is hydrophobic. When the DMSO (which surrounds the tail) is diluted by water, the water molecules refuse to solvate the tail, and the molecules aggregate.[1]
-
Fix: Lower the final concentration, or use Protocol C (Cyclodextrins) to shield the tail.
Q2: Can I heat the solution to dissolve it? A: Yes, but with caution. Aminopyridines are generally thermally stable, but heating only increases solubility temporarily (supersaturation).[1] As soon as it cools back to room temperature (or 37°C), it is likely to precipitate again.[1] Use heat only to speed up dissolution in stable systems (like Protocol C).
Q3: Is the amine group at position 3 acidic or basic? A: It is weakly basic, but the pyridine ring nitrogen is the primary basic center (pKa ~6).[1] The amine at position 3 acts as an electron donor, slightly boosting the basicity of the ring nitrogen, but it does not protonate easily itself in water.[1] Focus on protonating the ring nitrogen.
Q4: My assay cannot tolerate DMSO or Acid. What now? A: You are limited to the thermodynamic solubility of the free base, which is likely <10 µM. If you need higher concentrations without cosolvents/acid, you must use a carrier system like BSA (Bovine Serum Albumin) or Cyclodextrins (Protocol C). BSA naturally binds lipophilic drugs and can act as a carrier in culture media.
Part 5: References & Authoritative Sources
-
General Solubility Principles of Aminopyridines:
-
Source: BenchChem Technical Guides. "Solubility Profile of 6-Chloropyridin-3-amine" (Analogous structure).
-
Relevance: Establishes the baseline solubility behavior for halogenated/phenoxy-substituted aminopyridines.
-
URL:
-
-
pKa Prediction and Ionization:
-
Source: Alfa Chemistry.[4] "pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds."
-
Relevance: Provides comparative pKa data for pyridine derivatives, supporting the pKa ~6.0 estimation.
-
URL:
-
-
Cyclodextrin Formulation Strategies:
-
Source: European Pharmaceutical Review. "Solubility Enhancement for Hydrophobic Drugs."
-
Relevance: Validates the use of HP-
-CD for Class II lipophilic compounds. -
URL:
-
-
Chemical Identity & Structure:
-
Source: Santa Cruz Biotechnology.[5] "6-(3,4-dimethylphenoxy)pyridin-3-amine Product Data."
-
Relevance: Confirms the commercial availability and basic structural integrity of the specific CAS/compound.
-
URL:
-
(Note: While specific experimental solubility values for this exact derivative are proprietary or rare in open literature, the protocols above are derived from standard medicinal chemistry practices for the aminopyridine pharmacophore.)
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 生分解性共重合体ミセルによるドラッグデリバリーシステム [sigmaaldrich.com]
- 3. Solubility Enhancement for Hydrophobic Drugs - Patent 2878311 [data.epo.org]
- 4. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]
- 5. 6-(3,4-dimethylphenoxy)pyridin-3-amine | SCBT - Santa Cruz Biotechnology [scbt.com]
Technical Support Center: Identification of Common Impurities in 6-(3,4-Dimethylphenoxy)pyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth information and troubleshooting advice for identifying common impurities in 6-(3,4-Dimethylphenoxy)pyridin-3-amine. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the underlying scientific reasoning to empower you in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most likely synthetic routes for 6-(3,4-Dimethylphenoxy)pyridin-3-amine, and how do they influence the impurity profile?
A1: The synthesis of 6-(3,4-Dimethylphenoxy)pyridin-3-amine typically involves the formation of a C-O ether linkage and a C-N amine bond. The two most probable synthetic strategies are the Ullmann condensation and the Buchwald-Hartwig amination. The choice of route significantly impacts the potential impurities.
-
Route A: Ullmann Condensation followed by Reduction. This route involves the copper-catalyzed coupling of a 6-halopyridin-3-nitro derivative with 3,4-dimethylphenol, followed by the reduction of the nitro group to an amine.
-
Route B: Nucleophilic Aromatic Substitution (SNA_r_) followed by Reduction. Similar to the Ullmann condensation, this involves the reaction of a 6-halopyridin-3-nitro compound with 3,4-dimethylphenoxide.
-
Route C: Buchwald-Hartwig Amination. This palladium-catalyzed cross-coupling reaction could involve the amination of a 6-(3,4-dimethylphenoxy)-3-halopyridine or the coupling of a 3-aminopyridine derivative with a 3,4-dimethylphenyl halide. A more likely variation is the coupling of 6-chloropyridin-3-amine with 3,4-dimethylphenol.
Each of these routes will have a unique set of potential impurities derived from starting materials, intermediates, by-products, and reagents.
Q2: What are the most common process-related impurities I should be aware of?
A2: Process-related impurities are substances that are introduced or formed during the synthesis of the target molecule. Based on the likely synthetic routes, the following are common process-related impurities:
-
Unreacted Starting Materials: These are often the most common impurities and include:
-
6-chloropyridin-3-amine (from Route C)
-
3,4-Dimethylphenol (from all routes)
-
6-halopyridin-3-nitro derivative (from Routes A and B)
-
-
Intermediates: In multi-step syntheses, incomplete conversion can lead to the presence of intermediates, such as:
-
6-(3,4-Dimethylphenoxy)pyridin-3-nitropyridine (from Routes A and B if reduction is incomplete)
-
-
By-products from Side Reactions: These are formed from competing reactions and can be challenging to remove. Common examples include:
-
Homo-coupling products: In Ullmann-type reactions, self-coupling of the starting materials can occur, leading to impurities like bis(3,4-dimethylphenyl) ether or bis(3-aminopyridin-6-yl) ether.[1]
-
Hydrodehalogenation products: In palladium-catalyzed reactions like the Buchwald-Hartwig amination, the halogen on the pyridine ring can be replaced by a hydrogen atom, resulting in 3-aminopyridine.[2]
-
Oxidized impurities: The amine group is susceptible to oxidation, which can lead to the formation of nitroso or nitro derivatives, or colored impurities.
-
Q3: What are the likely degradation products of 6-(3,4-Dimethylphenoxy)pyridin-3-amine?
A3: Degradation products can form during storage or under stress conditions such as exposure to light, heat, humidity, or reactive excipients. For 6-(3,4-Dimethylphenoxy)pyridin-3-amine, potential degradation pathways include:
-
Oxidation: The primary amine is a primary site for oxidation, which can lead to the formation of the corresponding nitroso, nitro, or dimeric azo compounds. The pyridine ring itself is generally stable to oxidation, but the electron-donating substituents may increase its susceptibility.[3]
-
Hydrolysis: The ether linkage could be susceptible to hydrolysis under strong acidic or basic conditions, which would lead to the formation of 3,4-dimethylphenol and 6-hydroxypyridin-3-amine.
-
Photodegradation: Aromatic amines and phenols can be sensitive to light, leading to complex degradation pathways that may involve radical reactions and the formation of colored polymeric impurities.
Troubleshooting Guides
Scenario 1: An unknown peak is observed in the HPLC chromatogram with a similar retention time to the starting materials.
Possible Cause: Incomplete reaction or inefficient purification.
Troubleshooting Steps:
-
Co-injection: Spike the sample with authentic standards of the starting materials (e.g., 6-chloropyridin-3-amine and 3,4-dimethylphenol). If the peak area of the unknown increases, it confirms the identity of the impurity.
-
Mass Spectrometry (MS) Analysis: Use LC-MS to determine the mass-to-charge ratio (m/z) of the unknown peak. Compare this with the molecular weights of the expected starting materials and intermediates.
-
Optimize Reaction Conditions: If unreacted starting materials are confirmed, consider increasing the reaction time, temperature, or the equivalents of one of the reactants to drive the reaction to completion.
-
Improve Purification: Optimize the purification method. This could involve changing the solvent system in chromatography, using a different stationary phase, or employing a recrystallization step with a different solvent system.
Scenario 2: A significant peak is observed that does not correspond to any known starting material or intermediate.
Possible Cause: Formation of a by-product from a side reaction.
Troubleshooting Steps:
-
Characterize the Impurity:
-
LC-MS/MS: Obtain the mass spectrum and fragmentation pattern of the impurity. This can provide valuable structural information. For example, a mass corresponding to the dimerization of one of the starting materials would suggest a homo-coupling by-product.
-
High-Resolution Mass Spectrometry (HRMS): Determine the exact mass of the impurity to obtain its elemental composition.
-
NMR Spectroscopy: If the impurity can be isolated in sufficient quantity and purity, 1H and 13C NMR spectroscopy can provide definitive structural elucidation.
-
-
Investigate the Reaction Mechanism: Re-examine the reaction mechanism to identify potential side reactions. For a Buchwald-Hartwig reaction, consider the possibility of hydrodehalogenation. For an Ullmann condensation, consider homo-coupling.[1][2]
-
Modify Reaction Conditions to Minimize By-product Formation:
-
For Homo-coupling in Ullmann Reactions: Adjust the stoichiometry of the reactants, change the copper catalyst source, or modify the reaction temperature.[4]
-
For Hydrodehalogenation in Buchwald-Hartwig Reactions: Screen different palladium catalysts and ligands, as the ligand can have a significant impact on the selectivity of the reaction. Sometimes, lowering the reaction temperature can also reduce this side reaction.[2]
-
Data Presentation
Table 1: Common Potential Impurities in the Synthesis of 6-(3,4-Dimethylphenoxy)pyridin-3-amine
| Impurity Name | Chemical Structure | Potential Source | Analytical Detection |
| 6-chloropyridin-3-amine | Cl-C₅H₃N-NH₂ | Unreacted starting material (Route C) | HPLC-UV, LC-MS, GC-MS |
| 3,4-Dimethylphenol | (CH₃)₂-C₆H₃-OH | Unreacted starting material (All Routes) | HPLC-UV, LC-MS, GC-MS |
| 6-(3,4-Dimethylphenoxy)pyridin-3-nitropyridine | (CH₃)₂-C₆H₃-O-C₅H₃N-NO₂ | Incomplete reduction (Routes A & B) | HPLC-UV, LC-MS |
| Bis(3,4-dimethylphenyl) ether | ((CH₃)₂-C₆H₃)₂-O | Homo-coupling of 3,4-dimethylphenol | LC-MS, GC-MS |
| 3-aminopyridine | C₅H₄N-NH₂ | Hydrodehalogenation of 6-halopyridin-3-amine | HPLC-UV, LC-MS, GC-MS |
| 6-hydroxypyridin-3-amine | HO-C₅H₃N-NH₂ | Hydrolysis of the final product | HPLC-UV, LC-MS |
Experimental Protocols
Protocol 1: General HPLC-UV Method for Impurity Profiling
This protocol provides a starting point for developing a stability-indicating HPLC method.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
Protocol 2: Forced Degradation Study
To identify potential degradation products, forced degradation studies should be performed under various stress conditions as recommended by ICH guidelines.
-
Acidic Hydrolysis: Reflux the sample in 0.1 M HCl at 80°C for 24 hours.
-
Basic Hydrolysis: Reflux the sample in 0.1 M NaOH at 80°C for 24 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105°C for 24 hours.
-
Photodegradation: Expose the sample to UV light (254 nm) and visible light for an extended period.
Analyze the stressed samples using the developed HPLC method and compare the chromatograms to that of an unstressed sample to identify degradation products.
Visualizations
Diagram 1: Potential Impurity Formation Pathways
Caption: Potential impurity formation pathways in the synthesis of 6-(3,4-Dimethylphenoxy)pyridin-3-amine.
Diagram 2: Troubleshooting Workflow for an Unknown Impurity
Caption: A logical workflow for the identification and control of an unknown impurity.
References
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]
-
Ullmann condensation - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]
-
Ullmann Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 15, 2026, from [Link]
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. (2025, September 22). Retrieved February 15, 2026, from [Link]
-
Forced Degradation Studies - MedCrave online. (2016, December 14). Retrieved February 15, 2026, from [Link]
-
Proposed pathway of 4-aminopyridine degradation by the enrichment... - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]
-
The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. (n.d.). Retrieved February 15, 2026, from [Link]
-
The Directed Ortho MetalationrUllmann Connection. A New Cu(I)-Catalyzed Variant for the Synthesis of Substituted Diaryl Ethers. (n.d.). Retrieved February 15, 2026, from [Link]
-
Ullmann Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 15, 2026, from [Link]
-
Ullmann Coupling & other Cu Catalyzed reactions - Organic Synthesis. (n.d.). Retrieved February 15, 2026, from [Link]
Sources
Technical Support Center: High-Fidelity Synthesis of 6-(3,4-Dimethylphenoxy)pyridin-3-amine
Status: Operational Ticket ID: #SYN-MET-063 Subject: Minimizing Side Reactions & Impurity Profiles Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
This guide addresses the synthesis of 6-(3,4-dimethylphenoxy)pyridin-3-amine , a critical pharmacophore often utilized in c-Met inhibitors and antibody-drug conjugate (ADC) linkers. The synthesis typically proceeds via a two-stage sequence:
-
SNAr Coupling: Reaction of 2-chloro-5-nitropyridine with 3,4-dimethylphenol.
-
Nitro Reduction: Catalytic hydrogenation of the nitro intermediate to the target amine.[1]
Critical Quality Attribute (CQA) Alert: The pyridine nitrogen renders the ring electron-deficient, facilitating SNAr but also making the final amine prone to oxidative degradation. Furthermore, the nitro-reduction step is notorious for "stalling" at the hydroxylamine stage or diverting to azo-dimers.
Phase 1: The Ether Coupling (SNAr)
Core Reaction: 2-Chloro-5-nitropyridine + 3,4-Dimethylphenol + Base
Troubleshooting Guide: Coupling Efficiency
| Symptom | Probable Cause | Technical Intervention |
| Impurity A: 5-Nitro-2-hydroxypyridine (LCMS M+1: 141) | Hydrolysis. Water in the solvent is competing with the phenol nucleophile. The hydroxide ion is a smaller, harder nucleophile than the phenoxide and attacks the 2-position faster. | 1. Solvent Drying: Ensure DMF/DMSO water content is <0.05% (Karl Fischer).2. Base Choice: Switch from NaOH/KOH (hygroscopic) to anhydrous K₂CO₃ or Cs₂CO₃.3. Order of Addition: Pre-stir phenol + base for 30 mins to form the phenoxide before adding the chloropyridine. |
| Dark Black/Tar Reaction Mixture | Thermal Decomposition. Nitropyridines are thermally sensitive. Excessive heat + strong base causes polymerization. | 1. Temperature Cap: Do not exceed 90°C. Most SNAr on this substrate proceeds well at 60-75°C.2. Inert Atmosphere: Oxygen at high temps promotes radical polymerization. Run strictly under N₂/Ar. |
| Stalled Conversion (>10% SM remaining) | Poor Nucleophilicity. The 3,4-dimethyl substitution on the phenol creates minor steric hindrance. | 1. The "Cesium Effect": Add 10 mol% Cs₂CO₃. The larger cation solubilizes the phenoxide in organic media, accelerating the rate.2. Concentration: Run at high concentration (1.0 M) to favor bimolecular kinetics. |
Visualizing the Competition: Hydrolysis vs. Etherification
The following diagram illustrates the kinetic competition between the desired phenoxide attack and the parasitic moisture attack.
Caption: Kinetic competition in SNAr. Moisture leads to the irreversible formation of the hydroxy-impurity, which cannot be recycled.
Phase 2: The Nitro Reduction
Core Reaction: 2-(3,4-dimethylphenoxy)-5-nitropyridine + H₂/Catalyst
Troubleshooting Guide: Reduction Selectivity
| Symptom | Probable Cause | Technical Intervention |
| Orange/Red Colored Product | Azo/Azoxy Dimerization. Intermediate nitroso compounds condensed with amines. This typically happens if the reduction is too slow or hydrogen starved. | 1. Increase H₂ Pressure: Move from balloon (1 atm) to Parr shaker (3-5 bar).2. Catalyst Loading: Increase Pd/C loading to 10 wt%.3. Avoid Basic Conditions: Bases promote condensation. Ensure the media is neutral or slightly acidic (e.g., EtOH). |
| Impurity B: Hydroxylamine (R-NHOH) (LCMS M+1: +16 vs Product) | Incomplete Reduction. The reaction "stalled" after transferring 4 electrons instead of 6. Common with steric bulk or catalyst poisoning. | 1. Temperature Bump: Raise temp to 50°C for the final hour to drive the NHOH |
| Loss of Yield (De-oxygenation) | Ether Cleavage. Rare, but possible under high pressure/temp with Pd, where the C-O bond is hydrogenolyzed. | 1. Switch Catalyst: If C-O cleavage is observed, switch from Pd/C to Pt/C (sulfided) or Raney Nickel . These are less aggressive toward ether linkages while reducing nitro groups effectively. |
Visualizing the Reduction Cascade
Understanding where the reaction stalls is key to fixing it.
Caption: The reduction cascade. The "Stall Point" at the Hydroxylamine requires sufficient energy (heat/pressure) to cross the final barrier to the Amine.
Phase 3: Purification & Stability Protocol
Issue: Aminopyridines are electron-rich and prone to oxidation (turning brown/pink) upon exposure to air.
Protocol:
-
Workup: Filter catalyst over Celite under an inert blanket (Do not let dry Pd/C spark).
-
Salt Formation (Recommended): Do not isolate the free base oil if storage is required. Convert immediately to the Hydrochloride (HCl) or Tosylate (TsOH) salt.
-
Method: Dissolve crude amine in EtOAc. Add 1.1 eq of 4M HCl in Dioxane. The salt precipitates as a stable, white solid.
-
-
Storage: Store salts at 4°C. Free bases must be stored under Argon at -20°C.
Frequently Asked Questions (FAQs)
Q: Can I use Iron/Ammonium Chloride (Fe/NH₄Cl) instead of catalytic hydrogenation? A: Yes. If you lack a hydrogenator or are seeing ether cleavage, Fe/NH₄Cl in EtOH/Water (3:1) at reflux is a robust alternative. It is chemoselective for the nitro group and avoids the azo-dimer issues, though the workup (removing iron sludge) is more tedious on a large scale [2].
Q: My SNAr reaction solidifies. Can I add water? A: No. Adding water during the reaction will immediately cause hydrolysis of the starting chloride (see Phase 1). If stirring fails, add more anhydrous solvent (DMF/NMP) or increase temperature slightly to improve solubility.
Q: Why is the regioselectivity of the SNAr not discussed? A: With 2-chloro-5-nitropyridine , the leaving group (Cl) is at the 2-position (ortho to pyridine N). The nitro group at 5 activates this position further. There is no competing leaving group, so regioselectivity is structurally enforced. If you were using 2,4-dichloro-5-nitropyridine, regioselectivity would be a major concern (C4 is usually more reactive) [3].
References
- Blaser, H. U. (2002). Heterogeneous Catalysis for Fine Chemicals. In Handbook of Heterogeneous Catalysis. Wiley-VCH.
-
ResearchGate Discussion. (2017). What is the easy method to reduce nitro group to amine group other than using Pd/C catalyst?Link
-
BenchChem Application Notes. (2024). Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine. Link
-
Santa Cruz Biotechnology. (2024). Product Data Sheet: 6-(3,4-dimethylphenoxy)pyridin-3-amine. Link
Sources
Resolving purification challenges for 6-(3,4-Dimethylphenoxy)pyridin-3-amine
Topic: Resolving Purification Challenges for 6-(3,4-Dimethylphenoxy)pyridin-3-amine Role: Senior Application Scientist Context: Technical Support Center
Technical Support Center: 6-(3,4-Dimethylphenoxy)pyridin-3-amine
Status: Operational Ticket Focus: Purification Optimization & Impurity Removal Molecule ID: 6-(3,4-dimethylphenoxy)pyridin-3-amine (Intermediate for MET inhibitors, e.g., Tepotinib analogs)
Executive Summary & Chemical Context
This guide addresses the purification of 6-(3,4-dimethylphenoxy)pyridin-3-amine , a critical scaffold in medicinal chemistry. The molecule features a lipophilic tail (3,4-dimethylphenyl) and a polar, basic head (aminopyridine).
The Challenge: Researchers often report three primary failure modes:
-
"Sticky" Tailing: The basic pyridine nitrogen and exocyclic amine interact strongly with acidic silanols on silica gel, causing broad, streaking peaks.
-
Phenol Contamination: Excess 3,4-dimethylphenol (used in the SNAr precursor step) co-elutes due to similar lipophilicity.
-
Oxidative Instability: The electron-rich aminopyridine core is prone to oxidation, turning the solid from off-white to dark brown upon air exposure.
Module A: The "Rough Clean" (Acid-Base Workup)
Objective: Chemoselectively remove unreacted 3,4-dimethylphenol and neutral impurities (e.g., unreduced nitro precursors) without chromatography.
The Logic:
-
3,4-Dimethylphenol: Weak Acid (pKa ~10.2).
-
Target Amine: Weak Base (Pyridine ring N pKa ~6.5).
-
Strategy: We exploit this pKa differential. At pH 12, the phenol is ionized (water-soluble phenolate), while the amine remains neutral (organic-soluble). At pH 1, the amine is protonated (water-soluble pyridinium), while neutral impurities remain in the organic layer.
Protocol 1: Differential Extraction
-
Dissolution: Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) . Avoid DCM if possible to prevent emulsion formation with basic washes.
-
Phenol Removal (High pH Wash):
-
Amine Capture (Low pH Extraction):
-
Recovery:
-
Cool the acidic aqueous layer to 0°C.
-
Slowly basify with 6.0 M NaOH to pH ~10. (The product will precipitate as an off-white solid or oil).
-
Extract 3x with EtOAc, dry over Na₂SO₄, and concentrate.
-
Module B: Chromatographic Purification (The "Fine Polish")
Objective: Eliminate "tailing" and separate closely eluting regioisomers.
The Issue: Standard silica gel has acidic silanol groups (Si-OH). The basic nitrogen of your pyridine "drags" along these sites, resulting in poor resolution and yield loss.
Troubleshooting Logic: The Mobile Phase Modifier
| Parameter | Standard Condition (Fail) | Optimized Condition (Pass) |
| Stationary Phase | Standard Silica (40-63 µm) | Standard Silica pre-treated with modifier |
| Mobile Phase | Hexane / Ethyl Acetate | DCM / MeOH / 1% Triethylamine (TEA) |
| Loading Solvent | DCM (often causes streaming) | DCM + minimal MeOH (adsorbed on Celite) |
Critical Step: Column Pre-treatment Do not just add TEA to the running solvent. You must quench the silica's acidity first.
-
Flush the column with Hexane + 1% TEA (2 column volumes).
-
Equilibrate with your starting gradient (e.g., 95:5 DCM:MeOH + 1% TEA).
-
Why? This caps the active silanol sites with triethylammonium, allowing your product to elute as a sharp band.
Visualization: Decision Logic & Workflows
Figure 1: Acid-Base Extraction Logic
Caption: Chemoselective partitioning strategy to separate the target aminopyridine from phenolic reagents and neutral byproducts.
Figure 2: Chromatography Troubleshooting Matrix
Caption: Systematic resolution of peak tailing and co-elution issues on silica gel.
Frequently Asked Questions (FAQs)
Q1: My product turns brown after drying. Is it decomposing? A: Yes, this is oxidative degradation. Aminopyridines are electron-rich and sensitive to air/light.
-
Immediate Fix: Store the compound under Argon/Nitrogen at -20°C.
-
Long-term Fix: Convert the free amine to a salt for storage. The Hydrochloride (HCl) or Tosylate (TsOH) salts are significantly more stable. Dissolve the amine in EtOAc and add 1 equivalent of HCl (in dioxane) to precipitate the stable salt [1].
Q2: I used Palladium (Pd/C) for the reduction step, and the product is gray. How do I remove the metal? A: The gray color indicates colloidal palladium contamination.
-
Protocol: Dissolve the product in MeOH/DCM and add SiliaMetS® Thiol or QuadraPure™ TU (metal scavengers) at 10% w/w. Stir for 4 hours and filter. Alternatively, a wash with aqueous N-acetylcysteine can chelate residual Pd [2].
Q3: Can I crystallize this instead of using a column? A: Crystallization is difficult for this specific ether due to the rotational freedom of the ether linkage, which often leads to "oiling out."
-
Recommendation: If you must crystallize, try a vapor diffusion method. Dissolve in a minimal amount of DCM (good solubility) and place in a closed chamber with Pentane (antisolvent). As pentane diffuses into the DCM, slow crystal growth may occur.
Q4: The 3,4-dimethylphenol is not removing completely with NaOH washes. A: If the phenol persists, it may be occluded in the oil.
-
Fix: Dissolve the crude oil in Diethyl Ether (instead of EtOAc) for the wash. The lower solubility of the phenolate salt in ether forces it into the aqueous layer more effectively. Ensure the pH of the aqueous wash is >12.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard protocols for amine salt formation and storage).
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. (Protocols for metal scavenging).
-
BenchChem Tech Support. (2025).[3][4] Chromatographic Purification of Pyridine Derivatives. (Guidance on silica tailing and TEA modifiers).
-
Santa Cruz Biotechnology. (n.d.). 6-(3,4-dimethylphenoxy)pyridin-3-amine Product Data. (Physical properties and handling).[3][4][5][6][7][8][9][10][11][12]
Sources
- 1. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]
- 2. CN114315706A - Synthetic method of 3, 4-diaminopyridine - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.rochester.edu [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. m.youtube.com [m.youtube.com]
- 9. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 10. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. acdlabs.com [acdlabs.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting baseline noise in HPLC analysis of aminopyridines
Ticket ID: #AP-NOISE-001
Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open Topic: Baseline Noise & Drift Troubleshooting
Specialist’s Opening Statement
Welcome to the Technical Support Center. I see you are struggling with baseline noise while analyzing aminopyridines (e.g., 4-aminopyridine, 3,4-diaminopyridine).
I have seen this issue countless times. Aminopyridines are deceptively simple molecules. Because they are small, highly polar, and basic (
This guide is not a checklist; it is a logic system. We will isolate the noise source (Chemistry vs. Hardware) and then optimize your method for this specific class of compounds.
Module 1: The "Why" – The Aminopyridine Challenge
Before we fix the noise, you must understand the molecular behavior causing it. Aminopyridines are prone to Peak Tailing and Baseline Instability due to secondary interactions.
The Silanol Trap
At typical HPLC pH levels (pH 3–6), residual silanols on the silica surface are ionized (
Figure 1: The "Silanol Trap." The red arrow represents the unwanted ionic interaction causing peak tailing and requiring harsh mobile phase additives (like TEA) that often contribute to baseline noise.
Module 2: Diagnostic Workflow (Isolate the Source)
Do not guess. Use the Stop-Flow Test to distinguish between Electronic/Optical Noise (Detector) and Hydrodynamic Noise (Pump/Column).
The Diagnostic Logic Tree
Figure 2: Diagnostic Logic Tree. Use this flow to determine your next troubleshooting step.
Protocol: The Stop-Flow Test
-
Equilibrate the system at your standard flow rate (e.g., 1.0 mL/min).
-
Zoom in on the baseline in your data system (scale: 0.001 to 0.005 AU).
-
Action: Turn the pump flow to 0.0 mL/min .
-
Observation:
-
Scenario A: The baseline becomes perfectly flat.
-
Diagnosis: The noise is coming from the Mobile Phase or Pump .[1] (Go to Module 3).
-
-
Scenario B: The baseline remains noisy/spiky.
-
Diagnosis: The noise is Electronic or Optical (Lamp/Cell). (Go to Module 4).
-
-
Module 3: Mobile Phase & Chemistry (The Usual Suspects)
For aminopyridines, you are likely using additives to fix peak shape. These additives are the most common source of "Chemical Noise."
1. The UV Cutoff Trap
Aminopyridines are often detected at 240–260 nm . If you use a buffer with a high UV cutoff, you are artificially raising the background absorbance. This reduces your Signal-to-Noise (S/N) ratio, making normal fluctuations look like giant noise spikes.
Table 1: UV Cutoff Limits for Common Aminopyridine Buffers
| Buffer / Additive | UV Cutoff (nm) | Suitability for Aminopyridines | Noise Risk |
| Phosphate | < 200 nm | Excellent (for UV). Standard for USP methods. | Low |
| Formic Acid (0.1%) | 210 nm | Good for MS, okay for UV > 220 nm. | Medium |
| Acetate | ~210–240 nm | Poor for low UV. High background noise. | High |
| TFA (0.1%) | 210 nm | Excellent peak shape, but suppresses MS. | High (Aging) |
| Triethylamine (TEA) | ~235 nm | Critical Risk. Used to block silanols. | Very High |
Expert Insight: If you are using TEA (Triethylamine) to reduce tailing, be aware that TEA oxidizes over time. Old TEA turns yellow and absorbs strongly at 254 nm, causing a drifting, noisy baseline. Always use fresh, HPLC-grade TEA.
2. The "TFA Mixer" Issue
If you use Trifluoroacetic Acid (TFA) and a low-pressure mixing gradient (e.g., Quaternary pump), you may see a baseline that looks like a sine wave.
-
Cause: TFA absorbs UV light. If the pump mixing is imperfect, packets of slightly different TFA concentrations pass through the detector.
-
Fix: Pre-mix your mobile phase (e.g., add 0.1% TFA to both Bottle A and Bottle B manually) rather than letting the pump mix it.
Module 4: Hardware Specifics
If the Stop-Flow Test showed the noise persists without flow, investigate the hardware.
1. Deuterium Lamp Aging
Aminopyridine analysis at low wavelengths (<250 nm) requires high light intensity. As deuterium lamps age, their output at the lower end of the spectrum drops first, long before the visible output fails.
-
Symptom: High-frequency "fuzz" on the baseline.
-
Test: Perform a "Lamp Intensity Test" via your lab software. If the intensity at 250 nm is <50% of the original value, replace the lamp.
2. Flow Cell Contamination
Basic compounds like aminopyridines can precipitate if they encounter older buffer salts in the flow cell.
-
Protocol: Flow Cell Cleaning
-
Disconnect the column (connect the injector directly to the detector with a union).
-
Flush with HPLC Grade Water (20 mins).
-
Flush with 30% Phosphoric Acid or 1N Nitric Acid (20 mins) to passivate and remove basic residues.
-
Flush with Water (20 mins).
-
Flush with Methanol (20 mins).
-
FAQ: Frequently Asked Questions
Q: My baseline drifts upward continuously during the run. Is this noise? A: No, that is Drift , not noise. For aminopyridines using Ion-Pairing Reagents (like octane sulfonic acid), this is common if the column is not fully equilibrated. Ion-pairing reagents take 50–100 column volumes to equilibrate. If you are running a gradient, a rising baseline is often due to the difference in absorption between Mobile Phase A and B.
Q: I see "Ghost Peaks" when running a blank. A: This is likely a contaminated aqueous mobile phase. Aminopyridines are sensitive, but so is the detector at 240 nm. Bacterial growth in phosphate buffer (which can happen in <24 hours) produces UV-active byproducts.
-
Fix: Replace the aqueous buffer daily and filter through a 0.2 µm filter.
Q: Can I use a HILIC column instead to avoid these issues? A: Yes. HILIC (Hydrophilic Interaction Liquid Chromatography) is excellent for polar bases like aminopyridines. It allows you to use high-organic mobile phases (low viscosity, low pressure) and often avoids the need for aggressive ion-pairing agents. However, HILIC requires long equilibration times.
References
-
USP General Chapter <621> Chromatography. United States Pharmacopeia. (System Suitability and Tailing Factors). Link
-
Agilent Technologies. "Eliminating Baseline Problems in HPLC." Agilent Technical Library. Link
-
Waters Corporation. "Wavelength Cutoffs for Mixed Mobile Phases." Waters Support. Link
-
Chromatography Online. "The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines." LCGC International. Link
-
Phenomenex. "HPLC Troubleshooting Guide: Baseline Issues." Phenomenex Technical Resources. Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
